3-Chloro-5-ethoxyaniline

Catalog No.
S16158371
CAS No.
M.F
C8H10ClNO
M. Wt
171.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-ethoxyaniline

Product Name

3-Chloro-5-ethoxyaniline

IUPAC Name

3-chloro-5-ethoxyaniline

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2,10H2,1H3

InChI Key

DGTLGKJYDKENHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)N)Cl

3-Chloro-5-ethoxyaniline is an aromatic compound characterized by the presence of a chloro group and an ethoxy substituent on the aniline structure. Its chemical formula is C9H10ClNC_9H_{10}ClN and it has a molecular weight of approximately 173.64 g/mol. This compound is notable for its potential applications in organic synthesis, particularly in the development of dyes and pharmaceuticals, due to the reactivity imparted by the halogen and ether functional groups.

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, which can lead to the formation of different derivatives.
  • Oxidation: The compound may be oxidized to produce quinone derivatives or other oxidized forms, often using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can convert the compound into its corresponding amine or other reduced forms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-chloro-5-ethoxyaniline exhibits various biological activities. Compounds with similar structures have been investigated for their potential antimicrobial, antifungal, and anticancer properties. The presence of the chloro and ethoxy groups may enhance interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 3-chloro-5-ethoxyaniline can be accomplished through several methods:

  • Halogenation of Ethoxyaniline: This involves the chlorination of 5-ethoxyaniline using chlorine gas or a chlorinating agent under controlled conditions.
  • Substitution Reactions: Ethyl bromide can react with 3-chloroaniline in the presence of a base such as potassium carbonate to introduce the ethoxy group.

These methods are typically optimized for yield and purity, often requiring careful control of reaction conditions.

3-Chloro-5-ethoxyaniline finds applications in various fields:

  • Dyes and Pigments: It serves as an intermediate in the synthesis of azo dyes and other colorants.
  • Pharmaceuticals: The compound is explored for its potential use in drug development due to its biological activity.
  • Agrochemicals: It may be used in the formulation of pesticides or herbicides, leveraging its chemical properties for agricultural applications.

Studies on 3-chloro-5-ethoxyaniline's interactions with biological systems are crucial for understanding its potential therapeutic effects. The compound may interact with specific enzymes or receptors, influencing biochemical pathways. Research into these interactions can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-chloro-5-ethoxyaniline, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
2-ChloroanilineContains a chloro group on anilineSimpler structure; lacks ethoxy substitution
4-ChloroanilineChloro group at para positionDifferent reactivity profile compared to 3-chloro
5-EthoxyanilineEthoxy group without halogenLacks halogen; potentially less reactive
3-BromoanilineBromine instead of chlorineDifferent halogen; alters reactivity

3-Chloro-5-ethoxyaniline is unique due to its specific combination of both chloro and ethoxy groups, which enhances its reactivity and potential applications in organic synthesis compared to similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

171.0450916 g/mol

Monoisotopic Mass

171.0450916 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

Explore Compound Types